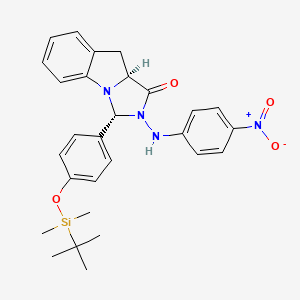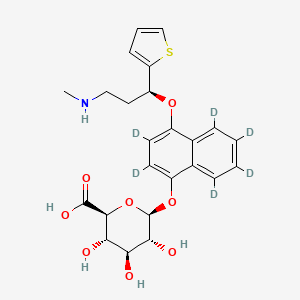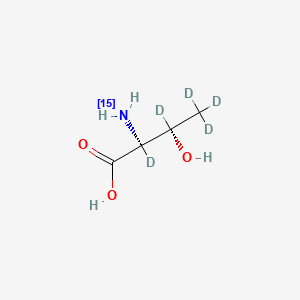
PL-017 (Tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a molecular formula of C31H38F3N5O7 and a molecular weight of 649.66 g/mol. This compound is known for its significant affinity for the μ opioid receptor, with an IC50 value of 5.5 nM for 125I-FK 33,824 binding to the μ site. PL-017 (Tfa) is primarily used in scientific research for its analgesic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PL-017 (Tfa) is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of various amino acid derivatives to form the desired peptide sequence. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
The industrial production of PL-017 (Tfa) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
PL-017 (Tfa) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptide derivatives, while reduction can result in reduced peptide derivatives .
Aplicaciones Científicas De Investigación
PL-017 (Tfa) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on opioid receptors and their role in pain modulation.
Medicine: Investigated for its potential use in developing new analgesic drugs.
Industry: Utilized in the production of research-grade peptides for various applications.
Mecanismo De Acción
PL-017 (Tfa) exerts its effects by binding to the μ opioid receptor, a G protein-coupled receptor (GPCR) involved in pain modulation. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known μ opioid receptor agonist with similar analgesic properties.
Fentanyl: Another potent μ opioid receptor agonist used for pain management.
Methadone: A synthetic opioid with μ receptor agonist activity used in opioid addiction treatment.
Uniqueness
PL-017 (Tfa) is unique due to its high selectivity and potency for the μ opioid receptor, making it a valuable tool for scientific research. Its long-lasting and reversible analgesic effects in animal models further highlight its potential for developing new analgesic therapies .
Propiedades
Fórmula molecular |
C31H38F3N5O7 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H37N5O5.C2HF3O2/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20;3-2(4,5)1(6)7/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36);(H,6,7)/t22-,23+,24-,25-;/m0./s1 |
Clave InChI |
WVSGZSQDHSSSHQ-DKVOZMMNSA-N |
SMILES isomérico |
CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)








